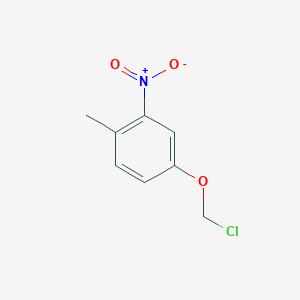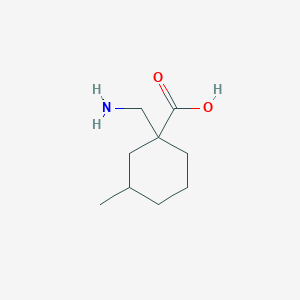
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group. It is a derivative of cyclohexane and is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
-
Industrial Production Methods
- The industrial production of this compound often involves the use of lower alcohols such as ethanol or methanol, carboxylic acids like acetic acid, and esters or ethers like ethyl acetate, together with ammonia .
- Another method involves the production of the compound from its hydrochloric salt in an anhydrous medium .
Analyse Des Réactions Chimiques
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
-
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are common in organic synthesis.
Substitution Reactions: It can participate in substitution reactions, such as the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
-
Major Products
Applications De Recherche Scientifique
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The exact mechanism of action of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is not fully understood. it is known to inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction leads to the inhibition of neurotransmitter release, which contributes to its anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Gabapentin: A similar compound with anticonvulsant properties.
Cyclopentanamine: Another compound with a similar structure but different functional groups.
-
Uniqueness
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(aminomethyl)-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(5-7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
Clé InChI |
QGQVWPUAPILUTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


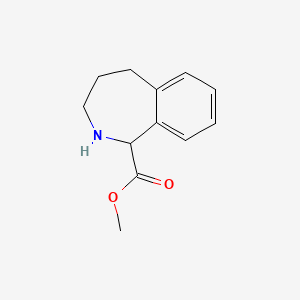
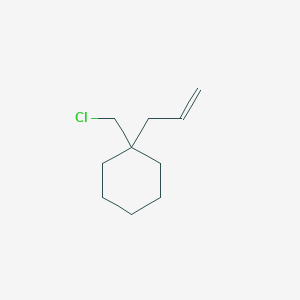
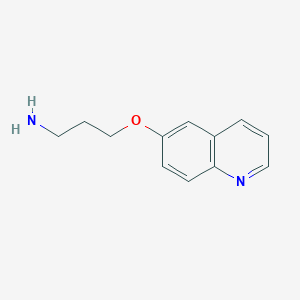
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
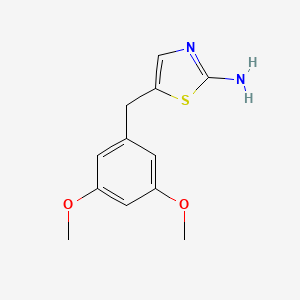
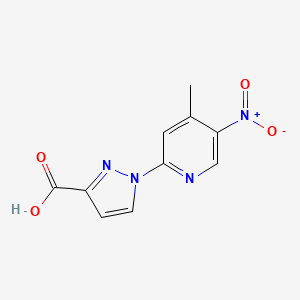
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
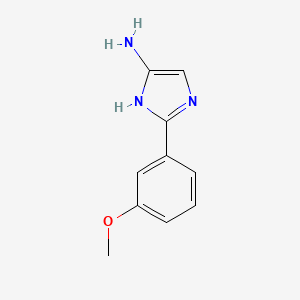

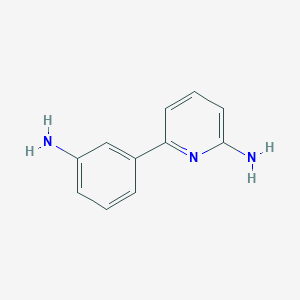
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
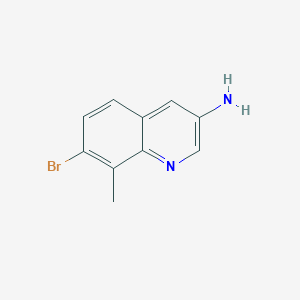
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
